Hypertrehalosaemic Neuropeptide (Nauphoeta cinerea)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El neuropeptido hipertrehalosémico (Nauphoeta cinerea) es un pequeño neuropeptido que pertenece a la familia de la hormona adipokinetica/hormona concentradora de pigmento rojo (AKH/RPCH). Es principalmente responsable de la movilización de trehalosa desde el cuerpo graso a la hemolinfa en las cucarachas . Este péptido juega un papel crucial en la regulación del metabolismo energético en los insectos al estimular la síntesis de trehalosa, un azúcar disacárido que sirve como fuente principal de energía .

Métodos De Preparación

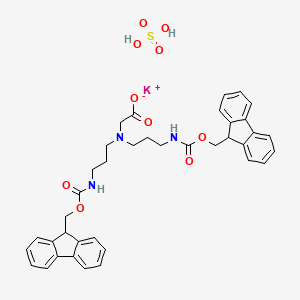

Rutas sintéticas y condiciones de reacción: La síntesis del neuropeptido hipertrehalosémico implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como HBTU o DIC. Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege utilizando una mezcla de ácido trifluoroacético (TFA) y captadores .

Métodos de producción industrial: La producción industrial de neuropeptido hipertrehalosémico se puede escalar utilizando sintetizadores automáticos de péptidos, que permiten la síntesis eficiente y reproducible de grandes cantidades de péptidos. Los péptidos sintetizados se purifican luego utilizando cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El neuropeptido hipertrehalosémico principalmente sufre la formación de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y condiciones comunes:

Reactivos de acoplamiento: HBTU, DIC

Reactivos de escisión: Ácido trifluoroacético (TFA) con captadores

Purificación: Cromatografía líquida de alta resolución (HPLC)

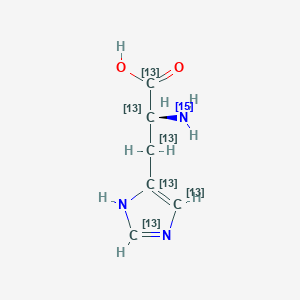

Principales productos formados: El principal producto formado es el propio neuropeptido hipertrehalosémico, con la secuencia {pGlu}-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 .

Aplicaciones Científicas De Investigación

El neuropeptido hipertrehalosémico tiene varias aplicaciones de investigación científica:

Química: Utilizado como péptido modelo para estudiar técnicas de síntesis y purificación de péptidos.

Biología: Investigado por su papel en la fisiología de los insectos, particularmente en el metabolismo energético y la síntesis de trehalosa.

Industria: Utilizado en la producción de péptidos sintéticos para investigación y fines farmacéuticos

Mecanismo De Acción

El neuropeptido hipertrehalosémico ejerce sus efectos al unirse a receptores específicos en las células del cuerpo graso de los insectos. Esta unión desencadena una cascada de señalización que conduce a la activación de enzimas involucradas en la síntesis de trehalosa. Una enzima clave afectada es la fosfofructoquinasa, cuya actividad está modulada por los niveles de fructosa 2,6-bisfosfato. El péptido disminuye el contenido de fructosa 2,6-bisfosfato, inhibiendo así la glucólisis y promoviendo la síntesis de trehalosa .

Comparación Con Compuestos Similares

El neuropeptido hipertrehalosémico es similar a otros péptidos de la familia AKH/RPCH, como la hormona hipertrehalosémica de Blaberus discoidalis (Bld HrTH) y las hormonas cardioaceleradoras I y II de Periplaneta americana (Pea CAH-I y Pea CAH-II). Es único en su secuencia específica y su papel en Nauphoeta cinerea .

Compuestos Similares:

- Hormona hipertrehalosémica de Blaberus discoidalis (Bld HrTH)

- Hormonas cardioaceleradoras I y II de Periplaneta americana (Pea CAH-I y Pea CAH-II)

Propiedades

IUPAC Name |

N-[1-[[1-[2-[[2-[[1-[[2-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXHBXCOYZFUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N13O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)